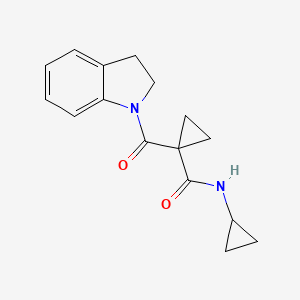
2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone, also known as BPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPE is a synthetic compound that belongs to the class of benzoxazoles and is known to have various biological activities.
Mechanism of Action
The mechanism of action of 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone is not well understood. However, it is believed that 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone exerts its effects by modulating the activity of various signaling pathways in the brain. 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth. 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone has been shown to have various biochemical and physiological effects. 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone has been shown to increase the levels of antioxidant enzymes in the brain, which can protect against oxidative stress. 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone has also been shown to reduce the levels of pro-inflammatory cytokines in the brain, which can reduce inflammation. In addition, 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone has been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone has several advantages and limitations for lab experiments. One of the advantages of 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone is that it is a synthetic compound that can be easily synthesized in the lab. 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone is also stable and can be stored for long periods of time. However, one of the limitations of 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone. One direction is to further investigate its mechanism of action and signaling pathways involved. Another direction is to study the effects of 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone in different animal models of neurodegenerative diseases. It will also be interesting to study the effects of 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone in human clinical trials to determine its potential therapeutic applications. Additionally, the development of new synthetic methods for 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone could lead to the discovery of more potent analogs with improved biological activities.
Conclusion:
In conclusion, 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone, or 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone has been shown to have neuroprotective and anti-inflammatory effects, and can improve cognitive function and memory in animal models. Although its mechanism of action is not well understood, 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone has several advantages for lab experiments and has several future directions for study.
Synthesis Methods
2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone is a synthetic compound that can be synthesized using a variety of methods. One of the most common methods for synthesizing 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone is the reaction of 3-aminobenzoic acid with 4-methoxypiperidine in the presence of thionyl chloride. This reaction results in the formation of 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone. Other methods for synthesizing 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone include the reaction of 3-aminobenzoic acid with 4-methoxy-1-(3-nitrophenyl)piperidine in the presence of triethylamine.
Scientific Research Applications
2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone has been widely studied for its potential applications in various fields of scientific research. One of the most promising applications of 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone is in the field of neuroscience. 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone has been shown to have neuroprotective effects and can protect against neuronal damage caused by oxidative stress. 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone has also been shown to have anti-inflammatory effects and can reduce inflammation in the brain, which is a common cause of neurodegenerative diseases.
properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-19-11-6-8-17(9-7-11)15(18)10-13-12-4-2-3-5-14(12)20-16-13/h2-5,11H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POECVYKWMACAOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)CC2=NOC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[[2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7528675.png)

![4-(dimethylamino)-N-[3-(dimethylamino)-2,2-dimethylpropyl]benzamide](/img/structure/B7528690.png)


![5-[3-(trifluoromethyl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7528705.png)
![2-methyl-N-[(2-oxo-1,3-dihydroindol-5-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7528710.png)




